molecular formula C42H38N4O10S B1148105 Naloxone Fluorescein CAS No. 88641-41-2

Naloxone Fluorescein

Cat. No.: B1148105
CAS No.: 88641-41-2
M. Wt: 790.84
Attention: For research use only. Not for human or veterinary use.
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Description

Naloxone Fluorescein is a fluorescently labeled derivative of the opioid antagonist naloxone, designed for the specific visualization and study of opioid receptors in living systems. This probe allows researchers to investigate ligand-receptor interactions in real-time without the need for fixed and permeabilized cells, preserving native cellular function. The compound acts as a competitive antagonist, binding to opioid receptors and enabling direct observation of receptor distribution and dynamics using techniques like confocal microscopy. A key research application is the specific labeling of mu opioid receptors (MOR) on live cells, where binding is reversible upon washout or addition of unlabeled competitive antagonists like naloxone, confirming the specificity of the signal. This makes it a valuable tool for the real-time study of opiate ligand interactions with the mu receptor on live cells using a derivative with well-known pharmacology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

88641-41-2

Molecular Formula

C42H38N4O10S

Molecular Weight

790.84

Origin of Product

United States

Ii. Chemical Synthesis and Molecular Design of Naloxone Fluorescein Conjugates

Synthetic Methodologies for Fluorescein (B123965) Conjugation to Naloxone (B1662785)

The creation of naloxone-fluorescein conjugates involves specific chemical reactions that link the two molecules, often through a spacer or linker arm. The choice of reaction and the point of attachment on the naloxone molecule are crucial design considerations.

A primary strategy for conjugating fluorescein to naloxone involves modifying the C-6 carbonyl group of the naloxone structure. nih.govnih.gov One established method is the creation of a hydrazone analog of naloxone, which introduces a reactive hydrazone group at this position. nih.govresearchgate.net This naloxone-hydrazone can then be coupled with fluorescein isothiocyanate (FITC). nih.govresearchgate.net The isothiocyanate group (-N=C=S) of FITC reacts with the primary amine of the hydrazone to form a stable thiosemicarbazone linkage. nih.govresearchgate.netaatbio.com This reaction yields compounds such as [1-(N)-fluoresceinyl naloxone thiosemicarbazone], often abbreviated as 6-FN. nih.govresearchgate.net This approach has also been successfully applied to similar morphinan (B1239233) structures like naltrexone (B1662487) and oxymorphone. nih.govnih.gov The reaction between an isothiocyanate and a primary amine is a well-established method for labeling proteins and other molecules, resulting in a durable thiourea (B124793) bond. aatbio.combachem.com

Table 1: Common Coupling Chemistries for Naloxone-Fluorescein Conjugation

Linkage Strategy Naloxone Derivative Fluorescein Derivative Resulting Linkage Reference
Isothiocyanate Chemistry Naloxone Hydrazone Fluorescein Isothiocyanate (FITC) Thiosemicarbazone researchgate.net, nih.gov

The naloxone molecule offers several potential sites for chemical modification and attachment of a fluorophore. The most frequently utilized position is the ketone at the C-6 position of the morphinan skeleton. nih.govnih.gov Derivatization at this site, as seen in the formation of hydrazone analogs, is a common strategy because it allows for the introduction of a linker without drastically altering the core structure essential for receptor binding. nih.govresearchgate.netnih.gov

Other potential derivatization sites on the morphinan structure include the N-allyl group and the phenolic hydroxyl group. researchgate.netinchem.org However, modifications at these positions must be carefully considered, as they can significantly impact the molecule's affinity and selectivity for opioid receptors. For instance, the N-allyl group is a key determinant of naloxone's antagonist properties. pfizer.com Research into related morphinan compounds has explored attaching various functional groups, including amino acid residues, at the C-6 position to modulate properties like blood-brain barrier permeability while retaining receptor affinity. nih.gov The choice of attachment site is therefore a critical aspect of molecular design, balancing the need for a stable conjugation point with the preservation of pharmacological activity.

More advanced and highly specific methods have been developed for conjugating fluorophores to opioid receptor ligands, including those based on the related naltrexamine structure. These methods offer greater control and efficiency.

Acylimidazole Chemistry: This approach, termed 'traceless affinity labeling', uses a high-affinity ligand like naltrexamine to guide a reactive acylimidazole moiety to the receptor's binding pocket. nih.govelifesciences.org The acylimidazole group can then react with nucleophilic amino acid side chains (like lysine, serine, or tyrosine) on the receptor itself, forming a covalent bond and attaching the linked fluorophore. nih.govelifesciences.org A key feature of this strategy is that after the reaction, the naltrexamine "guide" molecule can dissociate and be washed away, leaving only the dye attached to the receptor. nih.gov

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful tool. nih.govinterchim.fr In this strategy, a precursor molecule, such as naltrexamine-acylimidazole, is first synthesized with a terminal alkyne group. nih.govelifesciences.org Separately, a fluorophore (like an Alexa Fluor or fluorescein derivative) is prepared with an azide (B81097) group. nih.govelifesciences.org The two components are then joined together in a highly efficient and specific click reaction, forming a stable triazole linkage. nih.govinterchim.fr This method is highly modular, allowing for the easy coupling of various dyes to the ligand precursor. nih.govnih.gov

Positional Isomerism and Derivatization Sites on the Naloxone Moiety

Spectroscopic Properties of Naloxone-Fluorescein Conjugates

The utility of naloxone-fluorescein as a research tool is defined by its fluorescent properties. These characteristics, including excitation and emission wavelengths, determine how the molecule is visualized and how well it performs in various experimental settings.

Naloxone-fluorescein conjugates exhibit spectroscopic properties characteristic of the fluorescein fluorophore. For a commercially available naloxone fluorescein acetate, the approximate excitation and emission maxima are reported to be around 492 nm and 517 nm, respectively, at a pH of 10. tocris.comrndsystems.combio-techne.com These values align closely with the parent fluorescein molecule and its isothiocyanate derivative (FITC), which typically have excitation maxima around 491-498 nm and emission maxima around 516-517 nm. aatbio.com

The cellular environment can influence the spectral properties of fluorescent probes. umich.edu For probes utilizing the NBD fluorophore, which is also sensitive to its surroundings, fluorescence intensity was observed to be minimal in aqueous buffer but significantly enhanced in less polar environments like ethanol, reflecting changes between receptor-bound and free states. umich.edu While specific data for naloxone-fluorescein's behavior in cellular microenvironments is limited, it is known that fluorescein-labeled naloxone can be used to visualize µ-opioid receptors in live Chinese hamster ovary (CHO) cells using confocal microscopy, indicating that it maintains its fluorescence in a cellular context. nih.govthermofisher.com

Table 2: Spectroscopic Data for Naloxone-Fluorescein and Related Compounds

Compound Excitation Max (λex) Emission Max (λem) Conditions Reference
This compound Acetate ~492 nm ~517 nm pH 10 tocris.com, rndsystems.com, bio-techne.com
Fluorescein Isothiocyanate (FITC) 491 nm 516 nm Not Specified aatbio.com
Fluorescein 498 nm 517 nm Not Specified aatbio.com

For any fluorescent probe intended for live-cell imaging, two critical parameters are its fluorescence quantum yield and its photostability.

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a bright signal. For a naloxone-fluorescein conjugate (specifically 6-FN), the quantum yield was reported to be approximately 67% (or 0.67) relative to free fluorescein at a concentration of 10⁻⁹ M. google.com This indicates that the conjugation to naloxone results in a probe that is still highly fluorescent.

Photostability refers to a fluorophore's resistance to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. High photostability is crucial for long-term imaging experiments. While specific photobleaching rates for naloxone-fluorescein are not widely reported, the development of advanced fluorescent probes often involves selecting dyes known for their brightness and stability, such as the Janelia Fluor® dyes, to overcome the limitations of traditional fluorophores in live-cell and super-resolution microscopy. rackcdn.comtocris.com The stability of the fluorescent signal is a key consideration; for instance, labeling of opioid receptors with naltrexamine-acylimidazole-dye conjugates has been shown to be stable even after washing or the application of naloxone, which is essential for reliable imaging. nih.govelifesciences.org

Excitation and Emission Characteristics in Aqueous and Cellular Environments

Design Principles for Optimized Fluorescent Opioid Antagonists

The primary goal in designing fluorescent opioid antagonists is to attach a fluorophore to a known pharmacophore, like naloxone, without compromising the ligand's inherent affinity and selectivity for its target receptor. mdpi.comnih.gov The design must balance the structural requirements for receptor binding with the need for a strong, stable fluorescence signal. mdpi.com Key elements in this design process include the selection of the pharmacophore, the choice of the fluorescent label, and the nature of the linker connecting them. nih.gov

The structure-activity relationship (SAR) of fluorescently labeled ligands is a critical consideration. The direct attachment of a bulky fluorophore to a pharmacophore is likely to influence receptor binding. nottingham.ac.uk Early research involving the coupling of naloxone or naltrexone with fluorophores like fluorescein or tetramethylrhodamine (B1193902) B demonstrated that while receptor binding was retained, the affinity could be significantly attenuated. umich.edunih.gov

Several factors related to the fluorescent label are crucial:

Fluorophore Choice : The selection of the fluorophore impacts the probe's utility. While traditional dyes like fluorescein are common, newer fluorophores such as BODIPY and cyanine (B1664457) (Cy) dyes are often preferred for their enhanced photophysical properties. nottingham.ac.uknih.govresearchgate.net For instance, sulfo-Cy5 has been noted for its potential to reduce non-specific binding to cell membranes. researchgate.netnottingham.ac.uk The small size of the 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore has been shown to be advantageous in preserving high binding affinity compared to larger dyes like fluorescein or rhodamine. umich.edu

Attachment Point : The position where the fluorophore is attached to the opioid antagonist is paramount. The conjugation must avoid key functional groups on the pharmacophore that are essential for receptor interaction. nottingham.ac.uk For naloxone and naltrexone, the C-6 position has been a common site for attaching fluorescent moieties. nih.gov

Linker Chemistry : To mitigate the steric hindrance and potential for unfavorable interactions from the fluorophore, a linker or spacer is often incorporated between the pharmacophore and the fluorescent dye. nih.gov The introduction of linkers, such as amino acid-based or amidoalkylamine moieties, has been reported to improve receptor binding affinity, enhance subtype selectivity, and improve the imaging properties of fluorescent ligands for G-protein coupled receptors (GPCRs). nottingham.ac.uknih.gov The length and composition of the linker must be optimized to ensure the fluorophore does not interfere with the ligand-receptor binding event. mdpi.comnih.gov

Table 1: Comparison of Common Fluorophores in Opioid Ligand Design

Fluorophore Excitation (nm, approx.) Emission (nm, approx.) Key Characteristics
Fluorescein 492 rndsystems.combio-techne.com 517 rndsystems.combio-techne.com Widely used, bright, but susceptible to photobleaching and pH changes.
Tetramethylrhodamine ~550 ~575 Brighter and more photostable than fluorescein. umich.edu
BODIPY Dyes Varies (e.g., 630 for BODIPY 630/650) nottingham.ac.uk Varies (e.g., 650 for BODIPY 630/650) nottingham.ac.uk High quantum yields, sharp emission peaks, less sensitive to environmental polarity. nottingham.ac.uk
Cyanine Dyes (e.g., sulfo-Cy5) ~646 ~662 Bright, photostable, red-emitting dyes suitable for in vivo imaging; sulfonation reduces non-specific binding. nottingham.ac.uknih.gov

| NBD (nitrobenzo-2-oxa-1,3-diazole) | ~466 | ~539 | Small size helps preserve ligand binding affinity. umich.edu |

The development of fluorescent naloxone derivatives has evolved from simple conjugations to more sophisticated designs aimed at creating highly specific and functional probes.

Early work focused on coupling naloxone with fluorescein, often via a thiosemicarbazone linker at the C-6 position of the morphinan structure. nih.govnih.gov One such compound, 1-(N)-fluoresceinyl naloxone thiosemicarbazone, was characterized as a mu-opioid receptor antagonist. nih.govnih.gov While these first-generation probes demonstrated the feasibility of visualizing opioid receptors, their utility was sometimes limited by factors such as reduced binding affinity compared to the parent compound. umich.edu For example, 1-(N)-fluoresceinyl naloxone thiosemicarbazone was found to be approximately 6% as potent as naloxone in vivo. nih.gov

Subsequent research has focused on refining these probes to enhance their characteristics. Key developments include:

Linker Optimization : The incorporation of optimized linkers has been a significant advancement. Studies on related antagonists like naltrexone have shown that introducing different amino acid linker compositions can lead to fluorescent ligands with sub-nanomolar MOR binding affinities (pKD = 9.20-9.58). nottingham.ac.uk This principle of separating the pharmacophore from the fluorophore is directly applicable to improving naloxone-based probes. nottingham.ac.uk

Advanced Fluorophores : Moving beyond fluorescein to dyes like BODIPY 630/650 and sulfo-Cy5 has produced antagonist probes with improved photophysical properties and higher binding affinities. nottingham.ac.uk

Novel Labeling Strategies : Innovative chemical approaches have been developed to label receptors with minimal perturbation. One such method is "traceless affinity labeling," used to create a probe called naltrexamine-acylimidazole (NAI). elifesciences.orgelifesciences.org In this strategy, the high-affinity naltrexamine portion guides the probe to the receptor, where a reactive acylimidazole group facilitates the covalent attachment of a fluorescent dye to the receptor itself. Subsequently, the naltrexamine guide molecule is liberated, leaving the receptor fluorescently labeled but with its binding site unoccupied and functional. elifesciences.orgelifesciences.org This approach allows for stable labeling of endogenous receptors in living neurons without significant loss of function, representing a major leap in developing probes with enhanced characteristics. elifesciences.org

Table 2: Research Findings on Selected Fluorescent Opioid Antagonists

Compound Parent Ligand Fluorophore Linker/Attachment Receptor Affinity (Ki or pKD) Reference
1-(N)-fluoresceinyl naltrexone thiosemicarbazone Naltrexone Fluorescein Thiosemicarbazone Ki = 3 nM (μ-receptor) nih.gov
1-(N)-fluoresceinyl naloxone thiosemicarbazone Naloxone Fluorescein Thiosemicarbazone Antagonist activity noted, approx. 6% potency of naloxone in vivo nih.gov
Naltrexamine-NBD-Sarcosinate Conjugate (ASM-5-67) Naltrexamine NBD Sarcosinyl-amino at C-6 IC50 = 1.5 nM (mixed opioid) umich.edu
BODIPY 630/650-Naltrexamine Conjugate Naltrexamine BODIPY 630/650 Amino acid-based pKD = 9.20-9.58 (MOR) nottingham.ac.uk

| Naltrexamine-Acylimidazole (NAI)-A594 | Naltrexamine | Alexa Fluor 594 | Acylimidazole (traceless) | High-affinity guide leads to covalent labeling | elifesciences.org |

Iii. Molecular and Biophysical Characterization of Receptor Interactions

Quantitative Receptor Binding Affinities and Selectivities

The affinity and selectivity of a fluorescent ligand are critical parameters that define its specificity and applicability in various assays. Naloxone (B1662785) Fluorescein (B123965) has been characterized to understand its binding profile with the mu-opioid receptor (MOR) and its selectivity across different opioid receptor subtypes.

The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor; a lower Kd value indicates a higher binding affinity. For Naloxone Fluorescein, the Kd for the mu-opioid receptor has been determined through kinetic experiments. In studies using Chinese hamster ovary (CHO) cells stably transfected with mu-opioid receptors, a kinetically derived dissociation constant was estimated to be 5.7 ± 1.4 nM. nih.gov This value indicates a high-affinity interaction between this compound and the mu-opioid receptor, comparable to that of the unlabeled antagonist, [3H]-naloxone, under similar experimental conditions. nih.gov

Table 1: Equilibrium Dissociation Constant (Kd) of this compound for Mu-Opioid Receptors Data derived from kinetic analysis in live CHO cells expressing mu-opioid receptors.

Ligand Receptor Subtype Kd (nM) Cell System

While this compound is primarily utilized for its interaction with the mu-opioid receptor, understanding its binding profile across delta (δ) and kappa (κ) opioid receptors is essential for interpreting selectivity. Direct binding studies of this compound across all three receptor subtypes are not extensively detailed in the primary literature. However, the selectivity can be inferred from competition assays and the known profile of its parent compound, naloxone.

Competition binding experiments have demonstrated the selectivity of this compound for the mu-opioid receptor. The addition of delta-specific (DPDPE) and kappa-specific (U50488) agonists did not reverse the binding of this compound to cells expressing mu-opioid receptors, whereas the mu-specific antagonist CTOP did. nih.gov This suggests a significant selectivity for the mu-opioid receptor over the delta and kappa subtypes under these conditions. nih.gov

For the parent compound, naloxone, competition assays using naltrexone-red as the fluorescent tracer determined its inhibitor constants (Ki) to be 5.1 nM for µ receptors, 37 nM for δ receptors, and 9.6 nM for κ receptors, indicating a degree of selectivity for the mu and kappa receptors over the delta subtype. researchgate.net

Table 2: Comparative Binding Affinity (Ki) of Unlabeled Naloxone across Opioid Receptor Subtypes Data from competition binding assays against Naltrexone-Red. researchgate.net

Ligand Mu (µ) Ki (nM) Delta (δ) Ki (nM) Kappa (κ) Ki (nM)

Competition binding assays are crucial for confirming the specificity of a fluorescent ligand's interaction with its target receptor. In these experiments, the displacement of the fluorescent ligand by an excess of an unlabeled ligand demonstrates binding to the same site.

Studies with this compound (FNAL) have shown that its specific binding to mu-opioid receptors on live CHO cells can be reversed. nih.gov The fluorescent labeling of cell perimeters was reversed upon the addition of a high concentration of unlabeled naloxone (25 µM) or the mu-specific antagonist CTOP (1 µM). nih.gov In contrast, the addition of the delta-specific agonist DPDPE (1 µM) and the kappa-specific agonist U50488 (1 µM) failed to displace the bound this compound. nih.gov These findings confirm that this compound binds specifically to the mu-opioid receptor binding site and does not show significant cross-reactivity with delta or kappa receptors in this cellular context. nih.gov

Comparative Binding Profiles across Opioid Receptor Subtypes (e.g., Delta, Kappa)

Ligand-Receptor Association and Dissociation Kinetics

Beyond equilibrium affinity, the rates at which a ligand associates with and dissociates from its receptor (the binding kinetics) provide deeper insight into the interaction. These kinetic parameters, kon and koff, are critical for designing and interpreting real-time imaging and binding experiments.

The association rate constant (kon) describes the rate of formation of the ligand-receptor complex, while the dissociation rate constant (koff) describes its rate of breakdown. These parameters have been estimated for this compound binding to mu-opioid receptors using confocal laser scanning microscopy on live cells. nih.gov The time-dependent changes in fluorescence upon addition and washout of the ligand allowed for the calculation of these kinetic constants. nih.gov

Table 3: Kinetic Rate Constants for this compound at Mu-Opioid Receptors Data obtained from real-time kinetic analysis in live CHO cells. nih.gov

Parameter Value Unit
Association Rate (kon) (5.8 ± 0.5) x 10⁵ M⁻¹s⁻¹

Real-time analysis of ligand-receptor binding provides a dynamic view of these molecular interactions as they occur in their native cellular environment. Confocal laser scanning microscopy has been employed as a powerful tool for this purpose. nih.gov

In studies with mu-opioid receptor-transfected CHO cells, the application of this compound resulted in a time-dependent exponential increase in fluorescence at the cell perimeter, corresponding to the ligand binding to the receptors. nih.gov This specific labeling was not observed in control cells that did not express the receptor. nih.gov The rate of this fluorescence increase was used to determine the association kinetics. Conversely, upon washout of the fluorescent ligand or addition of a competing unlabeled antagonist like naloxone, a time-dependent decrease in fluorescence was observed, allowing for the calculation of the dissociation rate. nih.gov This methodology provides direct, visual, and quantitative evidence of specific binding and allows for the precise determination of kinetic constants in a living cellular system. nih.gov

Determination of Association (kon) and Dissociation (koff) Rate Constants

Mechanisms of Receptor Recognition and Ligand Interaction

The binding of a ligand like this compound to a receptor is not a simple lock-and-key event but a dynamic process involving mutual conformational adjustments. This process is crucial for determining the ligand's pharmacological profile as an antagonist.

Upon binding, ligands induce or stabilize specific conformational states of the G-protein-coupled receptor (GPCR). In the case of the µ-opioid receptor (MOR), naloxone binding is associated with stabilizing an inactive conformation. Single-molecule Fluorescence Resonance Energy Transfer (smFRET) studies, which measure distances between fluorescent labels on the receptor, reveal that naloxone's presence favors a high-FRET state, corresponding to an inactive receptor conformation. nih.gov This contrasts with agonists, which stabilize active, low-FRET conformations. nih.gov

Specifically, naloxone only weakly shifts the equilibrium towards the inactive state at the expense of active conformations. nih.govnih.gov Intriguingly, a slow conformational change (with an exchange rate >100 ms) has been identified that distinguishes the antagonist-bound state (like with naloxone) from agonist-bound states. This slow transition is thought to be a prerequisite for G-protein binding and activation, potentially involving structural changes in intracellular loop 2 (ICL2), a critical region for G-protein interaction. nih.govnih.gov

Molecular dynamics simulations further illuminate these dynamics, showing that while structurally similar to the agonist morphine, naloxone exhibits significantly different behavior within the binding pocket. nih.gov The allyl group on naloxone acts like an "anchor," restricting the molecule's movement and preventing it from penetrating deeper into the binding pocket, a movement associated with receptor activation by agonists like morphine. nih.govfrontiersin.org This restricted mobility and stabilization of an inactive state are central to its antagonist function.

Computational studies, including molecular dynamics (MD) and metadynamics simulations, have provided an atomic-level view of the interactions between naloxone and the µ-opioid receptor's binding pocket. fda.govfrontiersin.org These simulations reveal that although naloxone and morphine share a similar chemical backbone, they engage with different residues and adopt distinct binding conformations within the same general pocket. nih.govfrontiersin.org

A prominent and durable interaction for both naloxone and morphine is a salt bridge with the conserved aspartate residue D1473.32. nih.govresearchgate.net However, the dynamics of other interactions differ significantly. For instance, naloxone's interaction with Y148 is more persistent than morphine's. nih.gov Furthermore, naloxone's allyl group creates steric hindrance with several residues, including I322, preventing the deeper binding pose that is characteristic of agonists. nih.govfrontiersin.org The residue I322 has been identified as a key determinant for differential recognition; mutating this residue can transform naloxone from an antagonist into an agonist, highlighting the critical role of subtle conformational differences in the binding pocket. nih.govfrontiersin.org

Fingerprint analysis from computational models, which maps all interactions between the ligand and receptor, confirms that naloxone's interaction pattern is distinct from many agonists. elifesciences.org These differences in interaction patterns are believed to underlie the specific functional outcomes, such as antagonist activity and even ligand-specific voltage sensitivity. elifesciences.org

ResiduePositionInteraction with NaloxoneRole in Recognition
D147 3.32Tight and durable salt bridge/ionic interaction. nih.govresearchgate.netKey anchoring point for morphinan (B1239233) scaffolds. researchgate.net
Y148 3.33Persistent hydrogen bond. nih.govContributes to stable antagonist binding.
E229 -Interacts with naloxone. nih.govfrontiersin.orgPart of the differential binding profile compared to morphine.
K233 -Interacts with naloxone. nih.govfrontiersin.orgContributes to the specific antagonist-receptor complex.
V236 -Weak hydrophobic interaction. nih.govMutation to a bulkier residue (V236I) increases naloxone's apparent affinity. nih.gov
I322 6.58Steric conflict with the allyl group, brief interaction. nih.govfrontiersin.orgKey residue for differential recognition between naloxone and morphine. nih.gov
Y326 7.43Brief interaction; direct interaction may be missing compared to morphine. nih.govelifesciences.orgContributes to the specific binding mode of naloxone.

This table summarizes key amino acid residues in the µ-opioid receptor that interact with naloxone, as identified through molecular dynamics simulations. The specific interactions define the antagonist's binding mode and prevent the receptor from adopting an active conformation.

Conformational Dynamics of Receptor-Ligand Complexes

Allosteric Modulation and Receptor Oligomerization Studies

The fluorescent properties of this compound make it an invaluable tool for studying higher-order receptor organization and signaling complexities, such as receptor dimerization and G-protein coupling switches. acs.orgnih.gov

G-protein-coupled receptors, including opioid receptors, can form dimers or larger oligomers, which can influence their pharmacological and signaling properties. acs.orgnih.gov Fluorescent ligands like this compound are instrumental in studying these dynamics in living cells using techniques like Fluorescence Resonance Energy Transfer (FRET). acs.org

In a typical FRET experiment to study dimerization, one receptor protomer is tagged with a donor fluorophore (e.g., a fluorescent protein) and the other is targeted by a fluorescent ligand (the acceptor), such as this compound. acs.org If the two receptors are in close proximity (i.e., forming a dimer), energy transfer from the donor to the acceptor can be detected. This allows for real-time monitoring of receptor association and dissociation. While many studies focus on receptor-receptor interactions, naloxone itself has not been shown to directly induce or disrupt oligomers but rather serves as a tool to label one part of a potential dimer complex for visualization. elifesciences.org The presence of the antagonist can then be used to study how receptor activity states might influence the stability or conformation of these receptor complexes.

Opioid receptors canonically couple to inhibitory G-proteins of the Gi/o family. thermofisher.com However, under conditions of chronic agonist exposure (like with morphine), the µ-opioid receptor (MOR) can switch its coupling from the inhibitory Gi/o pathway to the stimulatory Gs pathway. plos.orgnih.gov This "coupling switch" is believed to be a key mechanism underlying opioid tolerance and dependence. plos.org

Research has shown that naloxone, even at ultra-low doses, can prevent this morphine-induced switch. plos.orgnih.govresearchgate.net This effect is not mediated by its canonical antagonism at the MOR's orthosteric site. Instead, it involves a high-affinity binding interaction between naloxone and the scaffolding protein filamin A (FLNA). plos.orgnih.gov By binding to a specific pentapeptide region on FLNA, naloxone disrupts the interaction between the MOR and FLNA, which is necessary for the receptor to couple to Gs. plos.orgresearchgate.net This action prevents the downstream excitatory signaling (e.g., increased cAMP production) associated with tolerance. nih.govresearchgate.net As this compound retains the core structure of naloxone responsible for this interaction, it is expected to exhibit the same G-protein coupling modulation.

ConditionPrimary G-Protein CoupledDownstream EffectNaloxone's Role
Basal State Gi/oInhibition of adenylyl cyclaseNeutral antagonist at MOR. mdpi.com
Acute Morphine Gi/o (initially), transient GsInhibition, followed by potential transient excitation. nih.govresearchgate.netBlocks Gi/o inhibition via MOR antagonism.
Chronic Morphine GsStimulation of adenylyl cyclase, increased cAMP. plos.orgPrevents Gs coupling by binding to filamin A, blocking the MOR-FLNA interaction. plos.orgnih.gov

This table illustrates the switch in G-protein coupling by the µ-opioid receptor under different opioid exposures and the mechanism by which naloxone prevents the switch to Gs, a key factor in opioid tolerance.

Iv. Cellular and Subcellular Localization Via Fluorescence Imaging

Visualization of Opioid Receptors in Intact Cells and Tissues

The ability to visualize opioid receptors in their native cellular environment is crucial for understanding their physiological function and regulation. Naloxone (B1662785) Fluorescein (B123965) serves as a site-selective fluorescent probe that enables the sensitive identification and localization of these receptors in both live and fixed cells. thermofisher.com Its high affinity for the µ-opioid binding site permits clear visualization of receptors, even at low abundance. thermofisher.com

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that has been effectively used with Naloxone Fluorescein to study opioid receptor distribution. In a key study, CLSM was employed to demonstrate the specific binding of fluorescein-labeled naloxone (FNAL) to µ-opioid receptors that were stably transfected into live Chinese hamster ovary (CHO) cells. nih.gov The fluorescent labeling was observed primarily on the cell perimeters, which was not present in control cells that did not express the receptor. nih.gov

This specific binding could be reversed by washing out the this compound or by adding an excess of unlabeled naloxone or the µ-specific antagonist CTOP. nih.gov Conversely, agonists specific for delta (DPDPE) and kappa (U50488) opioid receptors did not displace the fluorescent signal, confirming the probe's specificity for the µ-opioid receptor. nih.gov

Kinetic experiments using CLSM allowed for the estimation of binding rate constants. The time-dependent changes in fluorescence intensity provided data to calculate the association and dissociation rates, yielding a kinetically derived dissociation constant (Kd) that was comparable to values obtained from traditional radioligand binding assays with [3H]-naloxone. nih.gov

Table 1: Kinetic Binding Constants of Fluorescein-Naloxone at µ-Opioid Receptors in live CHO cells This interactive table summarizes kinetic data obtained via Confocal Laser Scanning Microscopy.

Parameter Value (mean +/- S.E.M.) Unit
Association Rate Constant (k_on) 5.8 +/- 0.5 x10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (k_off) 3.3 +/- 0.6 x10⁻³ s⁻¹

Data sourced from a study on fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells. nih.gov

Multi-Photon Excitation (MPE) Microscopy is an advanced fluorescence imaging technique that is particularly advantageous for imaging deep within scattering biological tissues. nih.govevidentscientific.com Unlike confocal microscopy, which uses single-photon excitation, MPE utilizes the simultaneous absorption of two or more lower-energy photons to excite a fluorophore. evidentscientific.com This process occurs only at the tightly focused focal point of the microscope, which significantly reduces out-of-focus photobleaching and photodamage. evidentscientific.com The use of longer-wavelength excitation light (typically in the near-infrared range) allows for deeper penetration into tissues. evidentscientific.comnih.gov

While specific studies detailing the use of this compound with MPE microscopy are not prevalent, the principles of the technique make it highly suitable for localizing opioid receptors in complex tissues like brain slices. nih.govnih.gov Research using other fluorescent opioid ligands, such as naltrexamine-Alexa594 (NTX-A594), has demonstrated the power of two-photon microscopy to visualize opioid receptors on the plasma membrane of neurons deep within living brain slices. nih.govelifesciences.org This approach allows for the study of receptor distribution in a more physiologically relevant context than cultured cells, revealing the intricate localization on neuronal cell bodies and processes. nih.govelifesciences.org The optimal excitation wavelengths for deep imaging have been identified as being around 1300 nm and 1700 nm. nih.govnih.gov

Confocal Laser Scanning Microscopy for Receptor Distribution and Density

Live-Cell Imaging Applications

The use of this compound and similar probes is particularly powerful for live-cell imaging applications. tocris.comthermofisher.com These tools allow researchers to move beyond static snapshots and observe the dynamic behavior of opioid receptors in real-time. nih.gov Live-cell imaging can be used to visualize the movement of receptors on the cell surface, their clustering upon ligand binding, and their subsequent internalization into the cell. nih.govresearchgate.net

By tracking the fluorescence signal over time, quantitative data on the rates of these processes can be obtained. nih.gov For example, live-cell imaging has been used to follow agonist-induced receptor endocytosis in HEK293 cells expressing fluorescently tagged µ-opioid receptors, a process that was blocked by naloxone. rndsystems.com These applications are critical for understanding how receptor dynamics are altered by different drugs and under various physiological conditions, providing deeper insights into the mechanisms of opioid signaling and tolerance.

Real-Time Monitoring of Ligand-Receptor Interactions in Living Systems

This compound enables the real-time observation of the binding and dissociation processes between the ligand and the µ-opioid receptor on the surface of living cells. nih.gov By employing techniques like confocal laser scanning microscopy, researchers can monitor the time-dependent changes in fluorescence intensity at the cell membrane, which corresponds to the ligand associating with or dissociating from the receptor. nih.gov

Studies have demonstrated that the specific binding of Fluorescein-labeled Naloxone (FNAL) to MORs expressed on live cells can be dynamically monitored. nih.gov The fluorescent labeling of the cell perimeter reverses upon washing out the FNAL solution, providing a visual representation of the ligand dissociating from the receptor. nih.gov Furthermore, the addition of an unlabeled competitor, such as naloxone itself or a µ-specific antagonist like CTOP, can displace the bound fluorescent ligand, leading to a decrease in fluorescence that can be tracked in real-time. nih.gov This process confirms that the interaction is reversible and specific. Kinetic experiments observing these time-dependent changes in fluorescence allow for the calculation of important binding parameters, such as association and dissociation rate constants. nih.gov This ability to visualize the dynamic equilibrium of ligand-receptor binding in a living system is crucial for understanding the initial events of receptor engagement that lead to subsequent cellular responses.

Challenges in using such fluorescent ligands include potential non-specific binding to the cellular membrane and the possibility that the attached fluorophore might alter the ligand's affinity and selectivity. elifesciences.orgresearchgate.net However, probes like this compound have been successfully used to overcome these issues, providing specific labeling that is visually distinct from background autofluorescence. nih.gov

Receptor Occupancy and Dynamics in Cultured Cell Lines (e.g., CHO cells, HEK293 cells)

Cultured cell lines that are genetically engineered to express specific receptor subtypes are invaluable systems for studying ligand-receptor interactions in a controlled environment. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose. elifesciences.orgthermofisher.comthermofisher.com

In CHO cells stably transfected to express the µ-opioid receptor, this compound has been used to visualize the receptor and quantify its binding characteristics. nih.govthermofisher.comthermofisher.com Confocal microscopy reveals specific fluorescent labeling of the cell perimeters in transfected CHO cells, a phenomenon not observed in non-transfected control cells. nih.gov This visual evidence is substantiated by quantitative data from kinetic experiments.

Table 1: Kinetic and Affinity Constants of this compound Binding to µ-Opioid Receptors in Live CHO Cells
ParameterValueMethod of Determination
Association Rate Constant (kon)(5.8 ± 0.5) x 105 M-1s-1Time-dependent fluorescence change
Dissociation Rate Constant (koff)(3.3 ± 0.6) x 10-3 s-1Time-dependent fluorescence change
Dissociation Constant (Kd)5.7 ± 1.4 nMKinetically derived (koff/kon)
Data derived from studies using confocal laser scanning microscopy on live CHO cells stably expressing µ-opioid receptors. nih.gov

The specificity of this compound binding in these cells has been rigorously confirmed through competition assays. The addition of unlabeled ligands specific to different opioid receptor subtypes demonstrates the probe's selectivity for the µ-opioid receptor.

Table 2: Specificity of Fluorescein-Labeled Naloxone (FNAL) Binding in µ-Opioid Receptor-Transfected CHO Cells
Competing LigandReceptor SpecificityConcentrationEffect on FNAL Binding
Naloxone (unlabeled)Opioid Antagonist25 µMReversed labeling
CTOPµ-specific Antagonist1 µMReversed labeling
DPDPEδ-specific Agonist1 µMFailed to reverse labeling
U50488κ-specific Agonist1 µMFailed to reverse labeling
Summary of competition experiments demonstrating the µ-opioid receptor selectivity of FNAL binding on live transfected CHO cells. nih.gov

While direct studies using this compound in HEK293 cells were not specified in the reviewed literature, this cell line is widely used for investigating opioid receptor dynamics with other fluorescent probes. elifesciences.orgnih.gov For instance, studies in HEK293 cells expressing FLAG-tagged µ-opioid receptors (FMOR) have used fluorescent ligands to visualize receptors on the plasma membrane. elifesciences.orgnih.gov Techniques such as flow cytometry and confocal imaging in these cells allow for the quantification of receptor labeling and the effects of competing ligands like naloxone. elifesciences.org Such experiments can also track the agonist-induced internalization of receptors, a key aspect of receptor dynamics. elifesciences.orgnih.gov These methodologies, commonly applied in HEK293 cells, are directly transferable to studies involving this compound to explore receptor occupancy and trafficking.

V. Advanced Fluorescence Spectroscopy Techniques in Opioid Receptor Research

Fluorescence Cross-Correlation Spectroscopy (FCCS) for Ligand-Receptor Complex Formation

Fluorescence Cross-Correlation Spectroscopy (FCCS) is an extension of FCS that uses two different colored fluorophores to study the interaction between two distinct molecules. uni-heidelberg.deintana.de By simultaneously monitoring the fluorescence fluctuations in two separate detection channels and cross-correlating the signals, FCCS can specifically detect and quantify the formation of complexes between the two labeled species as they move through the overlapping observation volumes. intana.de

This technique is particularly powerful for analyzing ligand-receptor binding in real-time and in a native-like environment. ki.se In opioid receptor research, two-photon excitation FCCS (2PE-FCCS) has been used to investigate the binding kinetics between opioid ligands and the human μ-opioid receptor (hMOR). researchgate.net For example, studies have utilized fluorescein-labeled naloxone (B1662785) (FLN) as a fluorescent antagonist to probe the receptor. researchgate.net In a typical FCCS experiment, the receptor might be labeled with one fluorophore (e.g., a fluorescent protein or a labeled antibody) and the ligand, Naloxone Fluorescein (B123965), would serve as the second fluorophore. The amplitude of the cross-correlation function is directly proportional to the concentration of the dual-labeled ligand-receptor complex, allowing for the determination of binding affinities (Kd). uni-heidelberg.deresearchgate.net This approach has been successfully applied to measure the binding of agonists like Leu-enkephalin to hMOR expressed in cell membrane nanopatches. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interactions and Receptor Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can detect changes in molecular proximity on the scale of 1 to 10 nanometers. thermofisher.comevidentscientific.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. evidentscientific.com This energy transfer is highly dependent on the distance between the two molecules (proportional to the inverse sixth power of the distance) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. thermofisher.com

In the context of opioid receptor research, FRET is a valuable tool for investigating protein-protein interactions, such as receptor dimerization or the association of receptors with other signaling proteins. evidentscientific.comnih.gov For a FRET experiment involving Naloxone Fluorescein, the fluorescein moiety could act as either the donor or the acceptor. For instance, if the μ-opioid receptor were genetically tagged with a fluorescent protein (e.g., Cyan Fluorescent Protein, CFP, as the donor), the binding of this compound (which can act as an acceptor) would bring the two fluorophores into close proximity, resulting in FRET. This would be detected as a decrease in the donor's fluorescence intensity (quenching) and an increase in the acceptor's sensitized emission. thermofisher.com Such an assay could be used to study the binding kinetics of this compound or to screen for unlabeled compounds that compete for the binding site and disrupt the FRET signal.

Table 2: Common FRET Donor/Acceptor Pairs and their Förster Radii (R₀)

DonorAcceptorR₀ (Å)Reference
FluoresceinTetramethylrhodamine (B1193902)55 thermofisher.com
IAEDANSFluorescein46 thermofisher.com
BODIPY FLBODIPY FL57 thermofisher.com
FluoresceinQSY 7 and QSY 9 dyes61 thermofisher.com

The Förster radius (R₀) is the distance at which FRET efficiency is 50%.

Bioluminescence Resonance Energy Transfer (BRET) for Receptor Signaling Pathway Analysis

Bioluminescence Resonance Energy Transfer (BRET) is a powerful cell-based assay technique that functions on the same principle of resonance energy transfer as FRET but with a key difference: the donor is a luciferase enzyme that generates light through a chemical reaction, rather than being excited by an external light source. nih.govberthold.com This energy is then transferred to a nearby fluorescent acceptor molecule, such as a Green Fluorescent Protein (GFP) variant or a fluorescent ligand. frontiersin.org The absence of external excitation light minimizes autofluorescence and light scattering, resulting in a very high signal-to-noise ratio. berthold.com

BRET is widely used to study G protein-coupled receptor (GPCR) signaling, including the interaction of receptors with G proteins and β-arrestins. nih.govfrontiersin.org In a typical assay to measure β-arrestin recruitment, the opioid receptor is fused to a luciferase (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a fluorescent protein acceptor (e.g., Yellow Fluorescent Protein, YFP). frontiersin.org Agonist binding to the receptor induces a conformational change that promotes β-arrestin recruitment, bringing the donor and acceptor into proximity and generating a BRET signal. frontiersin.org

While this compound itself is not a bioluminescent donor, it can be used effectively in competitive BRET assays. In such a setup, a fluorescent opioid agonist would serve as the acceptor, binding to the luciferase-tagged receptor. The binding of this fluorescent agonist generates a basal BRET signal. The addition of unlabeled ligands, such as naloxone, would compete for the binding site, displace the fluorescent agonist, and cause a decrease in the BRET signal. This allows for the pharmacological characterization of unlabeled compounds and the study of biased agonism, where ligands may preferentially activate G protein or β-arrestin pathways. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironment Characterization

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the fluorescence lifetime of a fluorophore—the average time it spends in the excited state before returning to the ground state by emitting a photon. unige.chnih.gov Unlike fluorescence intensity, the fluorescence lifetime is an intrinsic property of a fluorophore that is generally independent of its concentration but highly sensitive to its local molecular environment. leica-microsystems.comnih.gov Factors such as pH, ion concentration, viscosity, and binding to proteins can alter the fluorescence lifetime. leica-microsystems.comnih.gov

FLIM can provide unique insights into the binding pocket of opioid receptors. When this compound binds to a receptor, its fluorescence lifetime may change compared to its lifetime when free in solution. This change can report on the specific environmental conditions within the receptor's binding site. For example, dynamic quenching of fluorescence by nearby amino acid residues in the binding pocket would lead to a shorter lifetime. semi.ac.cn By measuring the spatial distribution of fluorescence lifetimes across a cell, FLIM can map the locations of ligand-receptor binding and characterize the conformational state of the receptor. unige.ch This technique is particularly powerful when combined with FRET (known as FLIM-FRET), as the lifetime of the donor fluorophore is significantly reduced in the presence of an acceptor, providing a robust and quantitative measure of protein-protein interactions. nih.gov

Flow Cytometry Analysis of Receptor Binding and Expression

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. When combined with fluorescent probes, it allows for the rapid quantification of receptor expression and ligand binding across large cell populations. plos.org

Fluorescent ligands, including this compound, are valuable tools for flow cytometric analysis of opioid receptors. thermofisher.com Cells expressing the receptor of interest can be incubated with this compound, and the fluorescence intensity of individual cells is then measured by the flow cytometer. This provides a quantitative measure of the number of binding sites on the cell surface. elifesciences.orgnih.gov

This method has been used to:

Quantify Receptor Expression: Compare the fluorescence intensity of cells labeled with this compound to determine relative receptor expression levels between different cell types or under different experimental conditions. plos.orgbiorxiv.org

Analyze Binding Specificity: Demonstrate specific binding by showing that the fluorescence signal can be displaced by co-incubation with an excess of an unlabeled competitor antagonist (like naloxone) but not by unrelated compounds. elifesciences.orgnih.gov

Characterize Ligand Affinity: Perform competition binding assays by incubating cells with a fixed concentration of this compound and increasing concentrations of an unlabeled test ligand. The resulting decrease in fluorescence can be used to determine the binding affinity (Ki) of the test compound. plos.org

For example, studies have used flow cytometry to show that the binding of a fluorescent naltrexamine derivative to cells expressing μ-opioid receptors increases with concentration and that a significant portion of this binding is displaced by naloxone, confirming the specificity of the interaction. elifesciences.orgnih.gov

Table 3: Representative Flow Cytometry Findings with Fluorescent Opioid Ligands

Fluorescent LigandCell TypeKey FindingReference
This compoundCHO cells with μ-opioid receptorsUsed to analyze receptor binding, which was displaced by met-enkephalin. thermofisher.com
NAI-A594 (Naltrexamine derivative)HEK293 cells with FMORFluorescence increased with ligand concentration; naloxone (10 µM) decreased average fluorescence intensity by 30%, indicating a reversible binding component. elifesciences.orgnih.gov
EM-TAMRA (Endomorphin-1 derivative)N/TERT-1 KeratinocytesDetected endogenous μ-opioid receptors; binding was significantly reduced by competition with unlabeled Endomorphine-1. plos.org
Fluorescent Nanobody (NbE)HEK293 cells with μORNbE binding to μOR-expressing cells was decreased in a concentration-dependent manner by naloxone. biorxiv.org

Vi. Preclinical Research Applications and Model Systems

Ex Vivo Tissue Slice Preparations for Receptor Distribution and Function

Ex vivo tissue preparations, particularly brain slices, offer a bridge between in vitro cell culture and in vivo animal models, preserving the local cellular architecture and synaptic connections.

The locus coeruleus (LC), a brainstem nucleus with a high density of µ-opioid receptors, is a key area for studying opioid effects. Fluorescent ligands have been used to visualize and study these receptors in living brain slices. elifesciences.orgnih.gov While some fluorescent ligands can penetrate deep into living brain slices to label receptors, the stability of this labeling can vary. elifesciences.org In some cases, the fluorescent signal remains even after the application of naloxone (B1662785), indicating stable labeling. elifesciences.orgnih.gov

The development of caged naloxone, a light-sensitive and inactive form of the antagonist, has provided a powerful tool for studying the kinetics of opioid signaling with high temporal precision in brain slices. harvard.edu Photolysis of caged naloxone in LC slices rapidly inhibits the ionic currents evoked by µ-opioid receptor agonists, allowing for precise measurement of the deactivation kinetics of opioid signaling. harvard.edu This technique has also been used to confirm the selectivity of the antagonism for opioid receptors over other G protein-coupled receptors that share the same signaling pathways. harvard.edu

Isolated organ preparations, such as the guinea pig ileum, have a long history in pharmacology for characterizing the activity of drugs. The myenteric plexus-longitudinal muscle preparation of the guinea pig ileum is a classic model for assessing the activity of opioid agonists and antagonists. nih.govnih.gov

Fluorescent derivatives of naloxone have been tested in this system to determine their biological activity. nih.govnih.gov For example, 1-(N)-fluoresceinyl naloxone thiosemicarbazone was identified as an antagonist in this preparation. nih.gov Studies have shown that while these fluorescent compounds retain activity, their affinity and binding profiles can be altered compared to the parent compound. nih.gov For instance, one naloxone-fluorescein conjugate showed a tenfold decrease in antagonist activity in the guinea pig ileum bioassay compared to naloxone itself. nih.gov This model is also used to test the sustained release and efficacy of novel drug formulations, such as naloxone-loaded microparticles, by measuring their ability to antagonize the inhibitory effect of morphine on the electrically stimulated contractions of the ileum. csic.es

Brain Slice Imaging and Locus Coeruleus Neuron Studies

In Vivo (Non-Human) Research Model Applications

In vivo studies in non-human animal models are crucial for understanding the systemic effects and potential therapeutic applications of compounds. While direct in vivo imaging with naloxone fluorescein (B123965) is not widely reported, the use of naloxone in conjunction with fluorescent techniques in animal models provides valuable insights.

In a mouse model of triple-negative breast cancer, naloxone was shown to counteract the tumor-promoting effects of morphine. iiarjournals.org In this study, fluorescein isothiocyanate-dextran was injected into the tail vein to visualize and measure micro-vessel formation in the tumors. iiarjournals.orgnih.govdovepress.com The results indicated that while naloxone inhibited tumor growth, it did not significantly impair the angiogenesis promoted by morphine. iiarjournals.org

Another area of research involves the use of fluorescent reporter proteins to map the activity of G-protein coupled receptors, including opioid receptors, in the brains of living mice. pnas.org In these models, the administration of an opioid agonist leads to an increase in fluorescence in specific brain regions, and this effect can be blocked by the prior administration of naloxone. pnas.org These studies provide a powerful way to visualize the neuronal circuits affected by opioids in vivo.

Assessment of Receptor Distribution in Animal Brain Regions (e.g., rats, mice)

The precise anatomical distribution of opioid receptors is fundamental to understanding their role in various physiological and pathological processes, including pain, reward, and addiction. While traditional methods like autoradiography and immunohistochemistry have been instrumental, they are typically limited to post-mortem analysis of fixed tissues. The use of fluorescent antagonists like naloxone fluorescein allows for the visualization of receptors in living brain tissue, offering a more dynamic perspective.

Research utilizing fluorescent opioid antagonists in rodent models has demonstrated the ability to map receptor distribution in specific brain regions. For instance, studies with similar fluorescent probes derived from naltrexamine, a close analog of naloxone, have successfully identified opioid-sensitive neurons in living brain slices from both rats and mice. nih.govelifesciences.org These probes have been shown to label receptors in areas known to have high opioid receptor density, such as the locus coeruleus. nih.govelifesciences.org The fluorescence signal can be observed along the plasma membrane of neurons and their processes, providing a detailed view of receptor localization at a subcellular level. nih.gov

The specificity of this labeling is confirmed by competition assays, where the co-administration of a non-fluorescent opioid antagonist like naloxone significantly reduces the fluorescent signal, indicating that the probe is binding to the specific opioid receptor sites. nih.govelifesciences.org This methodology allows for the creation of detailed maps of functional opioid receptor distribution in various brain regions.

Table 1: Representative Findings on Opioid Receptor Distribution in Rodent Brain Using Fluorescent Antagonist Probes

Brain Region Animal Model Observation Significance
Locus Coeruleus Rat, Mouse High-density fluorescent labeling on neuronal plasma membranes and processes. nih.govelifesciences.org Confirms the presence of functional opioid receptors in a key area for arousal and stress responses.
Striatum Mouse Endogenous expression of both mu- and delta-opioid receptors on single cholinergic neurons visualized. researchgate.net Provides evidence for co-localization of different opioid receptor subtypes on the same neuron.
Spinal Cord (Dorsal Horn) Rat Labeling of delta-opioid receptor-internalizing neurons. researchgate.net Allows for the study of receptor distribution in key pain-processing pathways.

Monitoring Receptor Occupancy in Animal Models (e.g., optical imaging)

Beyond mapping the static distribution of receptors, fluorescent probes like this compound can be used to monitor receptor occupancy in real-time using advanced optical imaging techniques. This is crucial for understanding the pharmacodynamics of opioid drugs and for developing novel therapeutic interventions.

One innovative approach involves the use of "caged" photoactivatable versions of naloxone. nih.govbiorxiv.org In this technique, the naloxone molecule is rendered inactive by a chemical "cage" that can be removed with a flash of light. This allows for precise spatiotemporal control over when and where the antagonist becomes active and binds to receptors. By systemically administering the caged naloxone and then using implanted optical fibers to deliver light to a specific brain region in a mouse, researchers can induce local receptor binding. nih.govbiorxiv.org

The resulting receptor occupancy can be measured through various means, including ex vivo autoradiography, which shows the displacement of a radiolabeled ligand in the illuminated area. nih.govbiorxiv.org This approach allows for the direct visualization of where and to what extent an administered drug is engaging its target receptors in the living brain. While this specific technique has been demonstrated with a photoactivatable naloxone derivative, the principle is directly applicable to monitoring the binding of this compound, where the fluorescent signal itself would indicate receptor occupancy.

Table 2: Illustrative Data on Monitoring Opioid Receptor Occupancy with Modified Naloxone Probes in Mice

Method Brain Region Measurement Finding
Photoactivatable Naloxone (PhNX) with ex vivo autoradiography Anterior Dorsal Striatum Receptor Occupancy Local photoactivation leads to significant receptor binding in the illuminated region. nih.govbiorxiv.org
Positron Emission Tomography (PET) with [11C]diprenorphine Whole Brain (Human) Receptor Occupancy Intravenous naloxone administration shows a dose-dependent displacement of the radioligand, allowing for the calculation of receptor occupancy. nih.gov

Investigations of Receptor-Mediated Cellular Processes in Preclinical Animal Models

The ability to visualize opioid receptors with probes like this compound also facilitates the investigation of receptor-mediated cellular processes in preclinical animal models. These processes include receptor trafficking (internalization and recycling), downstream signaling cascades, and their modulation by various stimuli.

For example, studies using fluorescent opioid agonists have visualized the process of receptor internalization in the rat spinal cord. researchgate.net Following binding of the fluorescent agonist, the receptor-ligand complex is observed to move from the cell surface into the interior of the neuron. researchgate.net The specificity of this process is confirmed by the fact that pretreatment with naloxone blocks the internalization of the fluorescent agonist. researchgate.net While this study used an agonist, a fluorescent antagonist like this compound could be used to track receptor movement on the cell surface and to investigate how agonist binding influences the localization of the total receptor pool.

Furthermore, opioid receptor activation is known to trigger a variety of intracellular signaling events. In cell culture models, it has been shown that kappa-opioid receptor activation leads to an increase in reactive oxygen species (ROS), a process that is blocked by naloxone. researchgate.net This demonstrates how a naloxone-based probe could be used in conjunction with other biosensors to dissect the specific cellular signaling pathways engaged by opioid receptors in vivo. While direct in vivo studies in animal models using this compound for this purpose are not extensively documented in the available literature, these cell-based studies provide a clear proof-of-concept for future preclinical investigations.

Table 3: Examples of Receptor-Mediated Cellular Processes Investigated with Opioid Probes

Cellular Process Model System Probe/Method Key Finding
Receptor Internalization Rat Spinal Cord (in vivo) Fluorescent agonist (Fluo-DLT) Agonist binding induces internalization of delta-opioid receptors, a process blocked by naloxone. researchgate.net
Agonist-induced Receptor Trafficking Rat Locus Coeruleus (brain slice) Fluorescent antagonist (NAI-A594) Labeled mu-opioid receptors were observed, though agonist-induced internalization was not readily detected under the experimental conditions. elifesciences.org
Reactive Oxygen Species (ROS) Production HEK293 Cells Kappa-opioid receptor agonist (U50,488) and HyPerRed sensor Agonist stimulates ROS production, which is reversed by naloxone, indicating a receptor-mediated process. researchgate.net

Vii. Methodological Considerations and Challenges in Using Naloxone Fluorescein Conjugates

Specificity of Binding and Discrimination from Non-Specific Interactions

A primary concern when utilizing naloxone-fluorescein is ensuring that the observed fluorescence corresponds to the specific binding of the conjugate to the target opioid receptors and not to non-specific interactions with other cellular components.

Detailed Research Findings:

Studies have demonstrated the specific binding of fluorescein-labeled naloxone (B1662785) (FNAL) to mu-opioid receptors. In Chinese hamster ovary (CHO) cells stably transfected with mu-opioid receptors, FNAL at concentrations of 10-50 nM showed distinct fluorescent labeling of the cell perimeters. nih.gov This labeling was not observed in non-transfected control cells. nih.gov Crucially, the fluorescence could be reversed by washing out the FNAL or by adding unlabeled naloxone (25 µM) or the mu-specific antagonist CTOP (1 µM). nih.gov In contrast, the delta- and kappa-specific agonists DPDPE (1 µM) and U50488 (1 µM), respectively, did not reverse the labeling, highlighting the mu-receptor specificity of the binding. nih.gov

Non-specific binding of FNAL was reported to be visually indistinguishable from cellular autofluorescence in cells with intact membranes. nih.gov This underscores the importance of appropriate controls, such as using non-transfected cells or blocking with an excess of unlabeled ligand, to differentiate specific from non-specific signals. Some studies have noted that while a significant portion of the fluorescent signal can be displaced by an unlabeled antagonist, a residual signal may remain, suggesting some degree of non-specific interaction with the cell membrane. core.ac.uk The hydrophilicity of the fluorophore can play a role, with more hydrophilic dyes like sulfo-Cy5 showing reduced non-specific interactions compared to more lipophilic dyes. core.ac.uk

ProbeCell TypeKey FindingCitation
Fluorescein-labeled naloxone (FNAL)CHO cells expressing mu-opioid receptorsSpecific binding demonstrated by reversal with unlabeled naloxone and mu-specific antagonist CTOP, but not delta or kappa agonists. Non-specific binding was similar to autofluorescence. nih.gov
Naltrexamine-acylimidazole-Alexa594 (NAI-A594)HEK293 cells with FMORCo-incubation with naloxone reduced fluorescence to 2% of control, indicating low non-specific staining. elifesciences.org
BODIPY-labeled ligandsHEK-MOR cellsSome BODIPY derivatives exhibited high affinity for MOR, but non-specific interactions with the cellular membrane were a concern. nottingham.ac.uk
Sulfo-Cy5 labeled ligandHEK-MOR cellsUse of a more hydrophilic sulfo-Cy5 fluorophore reduced non-specific interactions compared to more lipophilic dyes. core.ac.uk

Photobleaching and Phototoxicity Management in Live-Cell Imaging

Live-cell imaging with naloxone-fluorescein introduces the challenges of photobleaching and phototoxicity. Photobleaching is the irreversible degradation of the fluorophore due to high-intensity light exposure, leading to a loss of signal. biocompare.comoxinst.com Phototoxicity refers to the damaging effects of the excitation light on the cells themselves, which can alter their physiology and even lead to cell death. mpi-cbg.deoxinst.comnih.gov

Management Strategies:

Minimize Light Exposure: The most fundamental principle is to use the lowest possible excitation light intensity and the shortest possible exposure times that still provide an adequate signal-to-noise ratio. biocompare.comthermofisher.com

Efficient Light Path and Detectors: Optimizing the microscope's light path and using highly sensitive detectors, such as back-illuminated CCD cameras, allows for the capture of faint signals, thereby reducing the required excitation light. oxinst.comthermofisher.com

Control Illumination: Employing fast-switching light sources like LEDs and using shutters or transistor-transistor logic (TTL) circuits to synchronize illumination with camera acquisition minimizes the time the sample is exposed to light. biologists.com

Antifade Reagents and Oxygen Scavengers: For live-cell imaging, specialized antifade reagents can be added to the imaging medium. biocompare.com These reagents, such as Trolox or enzyme-based systems like OxyFluor™, work by reducing the formation of reactive oxygen species (ROS) that contribute to both photobleaching and phototoxicity. mpi-cbg.debiocompare.com

Longer Wavelength Fluorophores: Using fluorophores that are excited by longer wavelengths (red or far-red light) is generally less phototoxic to cells. researchgate.netnanolive.com

Monitor Cell Health: It is crucial to monitor cells for signs of phototoxicity, such as membrane blebbing, vacuole formation, or changes in mitochondrial morphology. nih.govthermofisher.comthermofisher.com

Quantitative Analysis and Data Interpretation in Fluorescence-Based Assays

Quantifying fluorescence data to derive meaningful biological information, such as receptor density or binding affinity, presents its own set of challenges.

Key Considerations:

Signal-to-Noise Ratio: Achieving a high signal-to-noise ratio is critical for accurate quantification. This is influenced by the brightness of the probe, the level of non-specific binding, and autofluorescence. umich.edu

Standardization: Unlike radioligand binding assays where the specific activity of the tracer is known, quantifying the absolute number of receptors from fluorescence intensity is difficult. nih.gov Fluorescence intensity can be affected by numerous factors, including laser power fluctuations, detector sensitivity, and the local environment of the fluorophore. Therefore, data is often expressed as relative fluorescence units or as a percentage of a control.

Kinetic Analysis: Time-dependent changes in fluorescence can be used to estimate kinetic parameters. For example, kinetic experiments with FNAL on CHO cells allowed for the estimation of association and dissociation rate constants. nih.gov

Competition Assays: A common quantitative approach is the competition binding assay, where the displacement of the fluorescent ligand by an unlabeled competitor is measured. The concentration of the competitor that inhibits 50% of the specific binding (IC50) can be determined and used to calculate the inhibitor's binding affinity (Ki). core.ac.ukresearchgate.net

Image Analysis: Sophisticated image analysis software is required to accurately measure fluorescence intensity from specific regions of interest (e.g., cell membranes) and to subtract background signals. jneurosci.orgjpp.krakow.pl

Comparison with Radioligand Binding Assays and Validation of Fluorescent Probes

Radioligand binding assays have long been the gold standard for quantifying receptor-ligand interactions. Therefore, a crucial step in validating a new fluorescent probe like naloxone-fluorescein is to compare its binding properties with those determined by radioligand assays.

Comparative Findings:

Kinetic studies using FNAL on CHO cells expressing mu-opioid receptors yielded a kinetically derived dissociation constant (Kd) of 5.7 ± 1.4 nM. nih.gov This value was found to be comparable to the Kd obtained under similar conditions in radioligand binding experiments using [3H]-naloxone. nih.gov This concordance provides strong validation for FNAL as a specific probe for mu-opioid receptors.

However, the addition of a bulky fluorophore like fluorescein (B123965) can alter the pharmacological properties of the parent ligand. For example, 1-(N)-fluoresceinyl naloxone thiosemicarbazone ("6-FN") showed a roughly 10-fold decrease in affinity compared to naloxone in opiate displacement assays. nih.gov Its antagonist activity in the guinea pig ileum bioassay was also about ten-fold less than that of naloxone. nih.gov

Advantages of Fluorescent Probes over Radioligands:

Spatial Resolution: Fluorescent probes offer superior spatial and temporal resolution, allowing for the visualization of receptor distribution and dynamics in living cells, which is not possible with radioligands. d-nb.info

Safety: Fluorescent probes avoid the safety and disposal issues associated with radioactive materials.

Multiplexing: The availability of fluorophores with different spectral properties allows for the simultaneous labeling and tracking of multiple targets.

Disadvantages:

Altered Pharmacology: The fluorescent tag can alter the affinity and selectivity of the ligand. d-nb.info

Quantification Challenges: Absolute quantification of receptor numbers is more straightforward with radioligands. nih.gov

Photostability and Phototoxicity: Fluorescent probes are susceptible to photobleaching and can induce phototoxicity, which are not concerns with radioligands. oxinst.comnih.gov

Viii. Future Perspectives in Fluorescent Opioid Ligand Research

Development of Novel Fluorophores with Enhanced Spectral Properties and Photostability

A critical area of future development lies in the creation of new fluorescent dyes with improved characteristics for labeling opioid ligands. While traditional fluorophores like fluorescein (B123965) have been instrumental, they possess certain limitations, such as pH sensitivity and photobleaching. The next generation of fluorophores will likely focus on:

Red-Shifted Dyes: Moving towards longer excitation and emission wavelengths can reduce background autofluorescence from biological samples, leading to a better signal-to-noise ratio. acs.org Dyes like BODIPY TMR have already shown improved performance in GPCR assays compared to fluorescein. acs.org

Enhanced Photostability: Developing fluorophores that are more resistant to photobleaching will enable longer imaging experiments, which is crucial for studying dynamic cellular processes over extended periods.

"Light-Up" Probes: These are fluorophores that exhibit a significant increase in fluorescence intensity upon binding to their target receptor. This "turn-on" mechanism minimizes background fluorescence from unbound probes, eliminating the need for wash steps and simplifying experimental protocols. nih.gov A recently developed light-up probe for the Mu-opioid receptor, TPE2N, demonstrates the potential of this approach for high-throughput screening. nih.gov

Environment-Sensing Fluorophores: Probes that change their fluorescent properties in response to changes in their microenvironment (e.g., polarity, ion concentration) could provide valuable information about the conformational state of the receptor upon ligand binding.

Integration with Super-Resolution Microscopy Techniques for Nanoscale Receptor Studies

The combination of fluorescent opioid ligands with super-resolution microscopy techniques is poised to revolutionize our understanding of receptor organization and dynamics at the nanoscale. Conventional fluorescence microscopy is limited by the diffraction of light, restricting the resolution to approximately 200-300 nanometers. Super-resolution techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), bypass this limitation, allowing for the visualization of individual receptor molecules and their interactions.

The application of these techniques to GPCRs has already revealed that these receptors can exist as monomers, dimers, and higher-order oligomers, and that their organization can be modulated by ligand binding. nih.govencyclopedia.pubspringernature.com While direct studies using Naloxone (B1662785) Fluorescein in super-resolution microscopy are not yet widely reported, the principles have been demonstrated with other fluorescently labeled GPCR ligands. For instance, quantitative dSTORM imaging has been used to assess the monomer-dimer equilibrium of µ-opioid receptors. vetmeduni.ac.at The development of smaller, brighter, and more photostable fluorophores for labeling opioid ligands will be crucial for advancing these studies.

Application in Optogenetic and Chemogenetic Studies of Opioid Systems

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations with light or designer drugs, respectively. researchgate.netfrontiersin.org These tools have been instrumental in dissecting the neural circuits underlying various behaviors, including those modulated by the opioid system. nih.govbruchaslab.orgnih.gov

Fluorescent opioid ligands like Naloxone Fluorescein can be used in conjunction with these techniques to visualize the direct consequences of neuronal activation or inhibition on opioid receptor binding and trafficking in real-time. For example, researchers could optogenetically stimulate a specific group of neurons known to release endogenous opioids and simultaneously image the binding of a fluorescent antagonist like this compound to its target receptors on neighboring cells. This would provide a direct link between neural activity and receptor engagement.

Furthermore, chimeric "opto-XR" receptors, where the light-sensing domains of rhodopsin are fused with the intracellular loops of an opioid receptor, have been developed to enable light-inducible control of opioid receptor signaling. nih.govresearchgate.net Fluorescent ligands can serve as invaluable tools to characterize the pharmacology and trafficking of these engineered receptors.

High-Throughput Screening of Receptor Modulators Using Fluorescent Probes

The development of robust and efficient high-throughput screening (HTS) assays is essential for the discovery of novel drugs targeting opioid receptors. nih.gov Fluorescent probes like this compound offer significant advantages over traditional radioligands in HTS, including enhanced safety, reduced cost, and the potential for homogeneous assay formats (i.e., no separation of bound and free ligand required). celtarys.commdpi.com

Fluorescence-based HTS assays can be designed in various formats, including:

Fluorescence Polarization (FP): This technique measures the change in the polarization of emitted light when a small fluorescent ligand binds to a larger receptor molecule. It has been successfully used for screening GPCR modulators. nih.govnih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on the ligand. mdpi.comresearchgate.net It offers a high signal-to-noise ratio and is well-suited for HTS.

Fluorescence-based Calcium Assays: For GPCRs that signal through changes in intracellular calcium, fluorescent calcium indicators can be used to screen for agonists and antagonists in a "dual-addition" format. jove.comnih.gov

A continuous, fluorescence-based assay using a membrane potential dye has been developed to assess µ-opioid receptor activation, demonstrating the potential for scaling up to HTS for novel opioid ligands. nih.gov Furthermore, a light-up fluorescent probe for the Mu-opioid receptor has been successfully used in a high-throughput screen of a compound library. nih.gov

Expanding Applications to Other G-Protein Coupled Receptors (GPCRs)

The principles and techniques developed for studying opioid receptors with fluorescent ligands are broadly applicable to the entire GPCR superfamily. acs.orgnih.govnih.gov The general strategy involves designing a fluorescent ligand by attaching a suitable fluorophore to a known agonist or antagonist for the target GPCR. celtarys.com The choice of the pharmacophore, the linker connecting it to the fluorophore, and the fluorophore itself are all critical for developing a successful probe. celtarys.com

The expanding toolbox of fluorescent ligands for various GPCRs is enabling a wide range of applications, including:

Receptor Localization and Trafficking: Visualizing the subcellular distribution of GPCRs and their movement upon ligand binding. acs.org

Ligand Binding Kinetics: Measuring the rates of association and dissociation of ligands from their receptors in real-time. nih.gov

Allosteric Modulation: Studying the effects of allosteric modulators on ligand binding and receptor function. nih.gov

Receptor Dimerization and Oligomerization: Investigating the formation and functional significance of receptor complexes. nih.govencyclopedia.pub

The continued development of novel fluorescent probes for a wider range of GPCRs will undoubtedly lead to new insights into the complex biology of this important receptor family and facilitate the discovery of new therapeutic agents. acs.orgnih.gov

Q & A

Q. What methodologies are recommended for synthesizing Naloxone Fluorescein conjugates while preserving pharmacological activity?

  • Methodological Answer : Synthesis should follow validated protocols for opioid-fluorophore conjugation. Key steps include:
  • Functional Group Compatibility : Ensure fluorescein derivatives (e.g., NHS esters) react selectively with naloxone’s hydroxyl or amine groups without altering its opioid receptor binding domains .
  • Purity Assessment : Use HPLC and mass spectrometry to confirm conjugate integrity and rule out unreacted precursors .
  • Activity Validation : Compare the conjugate’s receptor binding affinity (via competitive radioligand assays) to unmodified naloxone to verify retained antagonism .

Q. How can researchers validate the binding affinity of this compound to opioid receptors compared to unmodified naloxone?

  • Methodological Answer :
  • In Vitro Assays : Perform competitive binding studies using μ-opioid receptor-expressing cell lines. Measure IC₅₀ values for both compounds using radiolabeled antagonists (e.g., [³H]-naloxone) .
  • Fluorescence Quenching Controls : Account for potential fluorescein-induced interference by correlating fluorescence intensity with receptor occupancy .

Advanced Research Questions

Q. What experimental designs are optimal for tracking this compound’s distribution in vivo using fluorescence imaging?

  • Methodological Answer :
  • Animal Models : Use opioid-overdose rodent models to administer the conjugate intravenously or intranasally. Monitor real-time fluorescence in target tissues (e.g., brain, liver) via intravital microscopy .
  • Quantitative Analysis : Normalize fluorescence signals to tissue autofluorescence and apply pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate clearance rates .

Q. How should researchers address discrepancies in fluorescence signal attenuation when quantifying this compound in deep tissues?

  • Methodological Answer :
  • Depth Correction Algorithms : Use Monte Carlo simulations or phantom-based calibration to adjust for light scattering and absorption in tissues .
  • Multimodal Validation : Correlate fluorescence data with LC-MS/MS measurements of naloxone concentrations to resolve signal-to-noise conflicts .

Q. What statistical approaches are suitable for analyzing time-dependent pharmacokinetic data of this compound?

  • Methodological Answer :
  • Longitudinal Mixed Models : Account for inter-subject variability in drug clearance using repeated-measures ANOVA or nonlinear mixed-effects modeling (e.g., NONMEM) .
  • Bootstrap Resampling : Assess confidence intervals for half-life and AUC metrics in small-sample studies .

Q. What strategies can mitigate autofluorescence interference in cellular uptake studies of this compound?

  • Methodological Answer :
  • Spectral Unmixing : Use hyperspectral imaging to isolate the conjugate’s emission spectrum from background autofluorescence .
  • Control Experiments : Pre-treat cells with unlabeled naloxone to block receptor-mediated uptake and quantify nonspecific fluorescence .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?

  • Methodological Answer :
  • Feasibility : Pilot-test conjugation stability under physiological pH and temperature to ensure experimental reproducibility .
  • Novelty : Explore understudied applications, such as using the conjugate to map opioid receptor density in neurodegenerative disease models .
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and fluorescence imaging safety protocols .

Q. What are common pitfalls in designing comparative studies between this compound and other opioid-fluorophore conjugates?

  • Methodological Answer :
  • Bias Mitigation : Blind analysts to treatment groups during fluorescence quantification to prevent observer bias .
  • Cross-Reactivity Checks : Test conjugates against non-opioid receptors (e.g., dopamine receptors) to confirm specificity .

Data Interpretation & Reporting

Q. How should researchers resolve contradictions between in vitro binding data and in vivo efficacy results for this compound?

  • Methodological Answer :
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate tissue-specific clearance rates with receptor occupancy data to explain efficacy gaps .
  • Barrier Permeability Studies : Assess blood-brain barrier penetration using transwell assays or microdialysis .

Q. What guidelines ensure rigorous reporting of this compound studies in peer-reviewed journals?

  • Methodological Answer :
  • MIAME Compliance : Detail fluorescence imaging parameters (e.g., excitation/emission wavelengths, exposure times) for reproducibility .
  • Negative Results : Report failed conjugation attempts or nonspecific binding observations to inform future optimizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.